molecular formula C10H11NO3 B008805 3-Acetamido-2-methylbenzoic acid CAS No. 103204-68-8

3-Acetamido-2-methylbenzoic acid

Cat. No. B008805
M. Wt: 193.2 g/mol
InChI Key: NWXFTFZSOVTXIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamido benzoic acid derivatives often involves specific reactions that allow for the introduction of the acetamido group into the benzoic acid framework. For example, the synthesis and crystal structure of closely related compounds have been detailed, highlighting the methodologies for incorporating functional groups into the benzoic acid core and the crystallization behaviors of these compounds (Zhang Yun-chen, 2006).

Molecular Structure Analysis

The molecular structure of 3-acetamido-2-methylbenzoic acid and similar compounds has been extensively studied through techniques like X-ray diffraction. These studies reveal the crystalline structures and the spatial arrangement of atoms within the molecule, providing insights into the compound's stability and reactivity patterns. For instance, research on 2-acetamidobenzoic acid provides valuable information on the orthorhombic crystal system and the planar configuration of non-hydrogen atoms, illustrating the structural aspects of these compounds (Zhang Yun-chen, 2006).

Scientific Research Applications

Synthesis of Complex Molecules

3-Acetamido-2-methylbenzoic acid and its derivatives serve as key intermediates in the synthesis of a wide array of complex organic molecules. For example, improved synthesis techniques for quinazoline derivatives, which are potent inhibitors of thymidylate synthase, involve precursors closely related to 3-acetamido-2-methylbenzoic acid. These methods underscore the compound's relevance in synthesizing biologically active molecules (Shiyan Chen et al., 2004). Similarly, it contributes to the synthesis of benzo[b]thiophene derivatives showing potent anti-inflammatory activity, highlighting its versatility in producing therapeutically relevant compounds (M. A. Radwan et al., 2009).

Antimicrobial Studies

Another significant application is its transformation into novel compounds with antimicrobial properties. For instance, derivatives such as 3-acetoxy-2-methylbenzoic anhydride, obtained from similar structural precursors, have been explored for their antibacterial potential, illustrating the compound's utility in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).

Catalysis and Green Chemistry

The compound's analogs are utilized in catalysis, demonstrating the role of structurally similar compounds in facilitating chemical reactions under mild and environmentally friendly conditions. This application is vital for the synthesis of β-acetamido ketones, showcasing the compound's contribution to sustainable chemical synthesis practices (A. Zare et al., 2012).

Photophysical Properties and Materials Science

Moreover, the study of derivatives provides insights into the photophysical properties of molecules, with implications for materials science. N-(benzo[d]thiazol-2-yl) acetamide crystals, which share a functional group similarity, have been examined for their hydrogen bonding and photophysical characteristics, potentially paving the way for their use in photovoltaic applications or as materials with specific optical properties (Umamahesh Balijapalli et al., 2017).

Safety And Hazards

3-Acetamido-2-methylbenzoic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers

Relevant papers related to 3-Acetamido-2-methylbenzoic acid can be found in various databases such as Sigma-Aldrich , BMRB , and Springer . These papers provide more detailed information about the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

3-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXFTFZSOVTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289245
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-2-methylbenzoic acid

CAS RN

103204-68-8
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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